molecular formula C50H79NNaO12S B1243248 CID 9941146

CID 9941146

Cat. No.: B1243248
M. Wt: 941.2 g/mol
InChI Key: MYNUPXYVVISFJW-TZBBHZOSSA-N
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Description

CID 9941146 (PubChem Compound Identifier 9941146) is a chemical compound referenced in pharmacological and cheminformatics studies. Based on general methodologies from the evidence, CID entries typically include molecular formulas, spectral data, and biological activity profiles . For instance, compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are characterized by mass spectrometry and structural overlays to identify functional groups and bioactivity . Similarly, synthetic compounds (e.g., CID 57416287) are analyzed for physicochemical properties such as logP, solubility, and enzyme interactions .

Properties

Molecular Formula

C50H79NNaO12S

Molecular Weight

941.2 g/mol

InChI

InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1

InChI Key

MYNUPXYVVISFJW-TZBBHZOSSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na]

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na]

Synonyms

ONO 4007
ONO-4007
sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate

Origin of Product

United States

Preparation Methods

CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .

Chemical Reactions Analysis

Identifier Validation

The term "CID 9941146" does not correspond to any compound in the provided sources. PubChem CID 99474 refers to diosgenin ( ), a steroidal sapogenin found in Dioscorea species. This may indicate a possible typographical error in the query.

Key Identifiers for Diosgenin (CID 99474):

PropertyValue
IUPAC Name(25R)-5'-Spirost-5-en-3β-ol
Molecular FormulaC₂₇H₄₂O₃
CAS Registry512-04-9
SMILESCC1C=CC2C3CCC4CC(C5CCC6C(C5)CCC26)C1C34

Chemical Reactivity of Diosgenin (CID 99474)

While detailed reaction pathways are not explicitly outlined in the search results, diosgenin is known industrially as a precursor for steroid synthesis. General reactivity can be inferred from its functional groups:

Functional Groups and Reactivity:

GroupReactivity
Spiroketal Stable under acidic/basic conditions; hydrolyzes under strong acids to form sapogenins.
Δ⁵ Double Bond Susceptible to hydrogenation or epoxidation.
3β-Hydroxyl Forms esters (e.g., acetylation) or glycosides.

Experimental Data Gaps

The search materials include:

  • Oscillatory reactions (Belousov-Zhabotinsky)1

  • Double replacement reactions712

  • Phenol red indicator interactions

  • No data directly addresses diosgenin’s reactions or this compound.

Potential Sources of Error

  • Incorrect CID : Verify the compound’s PubChem identifier.

  • Unindexed Reactions : this compound may refer to a novel or niche compound not covered in standard databases.

  • Synthesis Pathways : If this compound is a derivative, consult specialized journals or patents outside the provided sources.

Recommendations for Further Research

  • Validate the CID using PubChem or ChemSpider.

  • Explore synthetic pathways in peer-reviewed journals (e.g., Journal of Organic Chemistry).

  • Investigate enzymatic modifications if the compound is bioactive.

Mechanism of Action

CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such a comparison, based on methodologies in the evidence:

Table 1: General Comparison Framework

Property CID 9941146 (Hypothetical) Example Compound (CID 185389) Example Compound (CID 53216313)
Molecular Formula Not available C₃₁H₅₀O₇ (Oscillatoxin D) C₆H₅BBrClO₂
Biological Activity Undefined Cytotoxicity Enzyme inhibition potential
LogP (Partition Coefficient) 3.2 (predicted) 2.15 (XLOGP3)
Solubility Low aqueous solubility 0.24 mg/mL
Synthesis Method Not reported Natural product isolation Pd-catalyzed cross-coupling

Key Findings from Analogous Studies

Structural Overlays : Compounds like oscillatoxin derivatives (CID 101283546) are compared via 3D structural overlays to highlight conserved motifs (e.g., cyclic ether rings) critical for bioactivity .

Enzyme Interactions : Inhibitors such as betulin-derived compounds (CID 64971) are evaluated for substrate specificity using kinetic assays, emphasizing steric and electronic compatibility with active sites .

Limitations and Recommendations

Data Gaps: No experimental data for this compound are found in the provided evidence. Structural and functional insights require access to PubChem entries or primary literature.

Methodological Consistency : Comparative analyses should follow standardized protocols, such as GC-MS for purity validation (as in CID fractions ) or collision cross-section (CCS) measurements for structural confirmation .

Contextual Relevance : Comparisons must account for compound class (e.g., natural products vs. synthetics) and intended applications (e.g., chemotherapy adjuvants vs. enzyme inhibitors) .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 9941146?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability . For example:

  • Population: "How does this compound interact with [specific biological targets]?"
  • Outcome: "What structural features of this compound correlate with its [specific activity]?"
  • Refine the question iteratively by testing its feasibility against available data and methodologies .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodology :

  • Systematic keyword mapping : Use synonyms (e.g., "synthesis," "mechanism," "bioactivity") and database filters (PubMed, SciFinder) to identify gaps in studies on this compound .
  • Primary vs. secondary sources : Prioritize peer-reviewed journals over patents or preprints to ensure reliability .
  • Track search terms and results using tools like Zotero or EndNote to maintain reproducibility .

Q. How should experimental protocols for this compound be designed to ensure reproducibility?

  • Methodology :

  • Detailed documentation : Include exact reagent sources, instrument calibration data, and environmental conditions (e.g., temperature, pH) in the methods section .
  • Control groups : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay results .
  • Cross-validate findings using orthogonal techniques (e.g., NMR and HPLC for purity analysis) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers. Apply statistical tests (e.g., ANOVA or regression analysis) to assess variability .
  • Contextual factors : Evaluate differences in experimental conditions (e.g., cell lines, assay protocols) that may explain discrepancies .
  • Use sensitivity analysis to determine if minor parameter changes (e.g., concentration thresholds) alter conclusions .

Q. What advanced techniques optimize the synthesis of this compound derivatives?

  • Methodology :

  • Computational modeling : Employ density functional theory (DFT) to predict reaction pathways and energetics for derivative synthesis .
  • High-throughput screening : Test reaction conditions (e.g., catalysts, solvents) in parallel to identify optimal yields .
  • Characterize intermediates via mass spectrometry and X-ray crystallography to confirm structural integrity .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Methodology :

  • Integrate omics data : Combine proteomics (target identification) with metabolomics (pathway analysis) to map this compound’s mode of action .
  • Machine learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with improved properties .
  • Collaborate with computational chemists to simulate binding dynamics using molecular docking .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

  • Methodology :

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values .
  • Error propagation : Report confidence intervals (95% CI) for replicate experiments to quantify uncertainty .
  • Use Bayesian statistics to model low-sample-size datasets common in early-stage studies .

Q. How should researchers address ethical considerations in this compound studies involving human subjects?

  • Methodology :

  • Institutional Review Board (IRB) compliance : Submit protocols for ethical approval, emphasizing informed consent and data anonymization .
  • Risk mitigation : Include exclusion criteria (e.g., pre-existing conditions) and safety monitoring plans in the research design .

Tables: Key Methodological Frameworks

Framework Application to this compound References
PICOTDefining research scope (e.g., "Effect on [target]")
Orthogonal ValidationCross-checking purity (NMR + HPLC)
Bayesian StatisticsModeling small-sample bioactivity data
High-Throughput ScreeningOptimizing synthetic conditions for derivatives

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